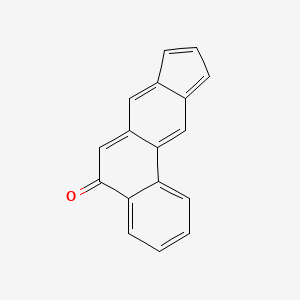![molecular formula C11H8Cl2N2O2 B14409919 5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one CAS No. 83767-91-3](/img/structure/B14409919.png)
5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one is a chemical compound with a pyrimidinone core structure substituted with chloro and chlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one typically involves the reaction of 5-chloropyrimidin-2(1H)-one with 4-chlorophenoxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the chlorophenoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidinones, while oxidation and reduction can yield different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloropyrimidin-2(1H)-one: A precursor in the synthesis of 5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one.
4-Chlorophenoxyacetic Acid: A related compound with similar structural features.
2-Chloro-4-(chloromethyl)pyrimidine: Another pyrimidine derivative with chloro and chloromethyl substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
83767-91-3 |
|---|---|
Fórmula molecular |
C11H8Cl2N2O2 |
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
5-chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2-one |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-1-3-10(4-2-8)17-7-15-6-9(13)5-14-11(15)16/h1-6H,7H2 |
Clave InChI |
ZZZPQRYCLOPQMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCN2C=C(C=NC2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
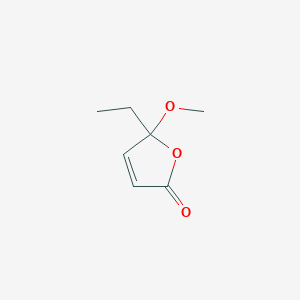
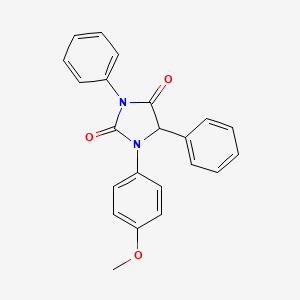
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
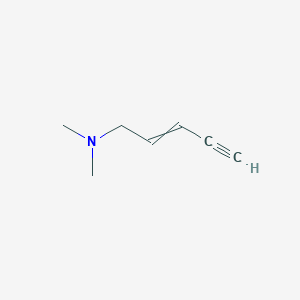
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-methoxybenzoate](/img/structure/B14409864.png)
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
![1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene](/img/structure/B14409880.png)
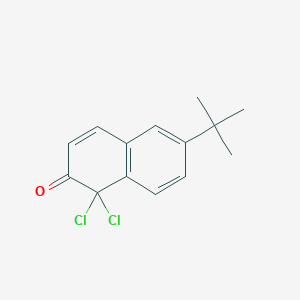
![1,1'-[4,4-Bis(4-methoxyphenyl)buta-1,3-diene-1,1-diyl]dibenzene](/img/structure/B14409900.png)
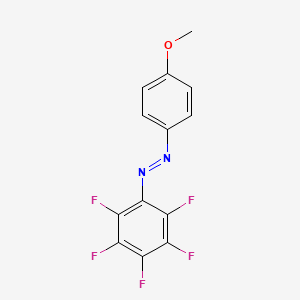
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
